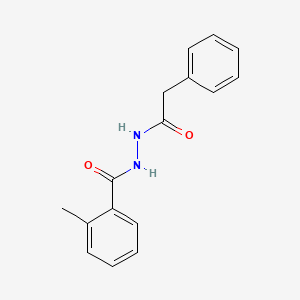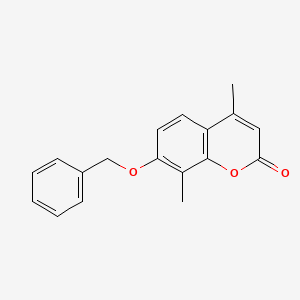![molecular formula C19H22N2O2 B5746273 N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a white crystalline powder. NPPB is known for its ability to block chloride channels and has been used to study the physiological and biochemical effects of these channels.
Mechanism of Action
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide blocks chloride channels by binding to the channel pore and preventing the passage of chloride ions. This results in a decrease in chloride ion conductance and an increase in membrane resistance. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to be selective for certain types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-sensitive outwardly rectifying (VSOR) channel.
Biochemical and Physiological Effects
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has also been shown to modulate the release of neurotransmitters, including dopamine and glutamate. In addition, N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to regulate the activity of ion transporters, including the Na+/K+-ATPase and the Na+/H+ exchanger.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide in lab experiments is its ability to selectively block chloride channels. This allows researchers to study the specific effects of chloride channels on cellular processes without interfering with other ion channels. However, one limitation of using N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide is its potential toxicity. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide. One area of interest is the role of chloride channels in cancer development and progression. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Another area of interest is the regulation of blood pressure and heart rate by chloride channels. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to affect these processes, and further research may lead to the development of new treatments for hypertension and other cardiovascular diseases.
Synthesis Methods
The synthesis of N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide involves the reaction of 2-aminophenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenylacetic acid to form N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide. The reaction scheme is shown below:
Scientific Research Applications
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been widely used in scientific research to study the physiological and biochemical effects of chloride channels. It has been used to investigate the role of chloride channels in various cellular processes, including cell volume regulation, neurotransmitter release, and ion transport. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has also been used to study the effects of chloride channels on the cardiovascular system, including the regulation of blood pressure and heart rate.
properties
IUPAC Name |
N-[2-(3-phenylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-8-18(22)20-16-11-6-7-12-17(16)21-19(23)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZWIURVXXYRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)





![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)

![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)
